molecular formula C4H10Cl2N4 B2794722 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride CAS No. 1803566-07-5

3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride

Cat. No. B2794722
M. Wt: 185.05
InChI Key: VCDBRXYAFLDOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydrazinyl-1-methyl-1H-pyrazole dihydrochloride is a chemical compound with the CAS Number: 1803566-07-5 . It has a molecular weight of 185.06 and its IUPAC name is 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride is 1S/C4H8N4.2ClH/c1-8-3-2-4 (6-5)7-8;;/h2-3H,5H2,1H3, (H,6,7);2*1H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride are not available, pyrazoles in general can undergo a variety of reactions. For instance, they can be formed through the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .


Physical And Chemical Properties Analysis

3-Hydrazinyl-1-methyl-1H-pyrazole dihydrochloride is a powder . It has a molecular weight of 185.06 . The compound is stored at 4 degrees Celsius .

Scientific Research Applications

Anticancer Applications

Pyrazole derivatives, including compounds structurally related to 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride, have been investigated for their potential anticancer properties. For instance, two pyrazole compounds were synthesized and analyzed for their electronic structure and physico-chemical properties, suggesting their utility as anti-cancer agents through docking analysis. The study highlighted the compounds' potential negative response against human microsomal prostaglandin E synthase 1, an enzyme involved in inflammation and cancer pathways (Thomas et al., 2019).

Antibacterial and Antifungal Activity

Research has also focused on the synthesis of new pyrazoline and pyrazole derivatives with potential antibacterial and antifungal activities. Specific pyrazoline derivatives were synthesized by condensing chalcones with 4-hydrazinyl benzenesulfonamide hydrochloride, showing effectiveness against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).

Synthesis of Bis(pyrazolyl)methanes

The synthesis of bis(pyrazolyl)methanes, which are of interest due to their wide range of biological activities and application as chelating agents, has been explored through multi-component reactions involving 3-methyl-5-pyrazolone derivatives. This area of research opens up avenues for the development of new materials with potential application in medicinal chemistry and material science (Sadeghpour & Olyaei, 2021).

Green Synthesis Approaches

There is a growing interest in the development of environmentally friendly synthesis methods for pyrazole derivatives. A study demonstrated the solvent-free synthesis of pyrano[2,3-c]-pyrazoles, highlighting a green chemistry approach that minimizes the use of hazardous solvents and presents a sustainable pathway for the production of pyrazole-based compounds (Al-Matar et al., 2010).

Pharmacological Applications

Pyrazole derivatives synthesized from 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride have been explored for various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The synthesis and biological evaluation of these compounds have provided insights into their potential therapeutic applications, supporting further research into their mechanism of action and efficacy (Kumar et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1-methylpyrazol-3-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH/c1-8-3-2-4(6-5)7-8;;/h2-3H,5H2,1H3,(H,6,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDBRXYAFLDOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride

CAS RN

1803566-07-5
Record name 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride
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